[Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(i)

gold catalysis enyne cycloisomerization turnover number

Silver salt co-catalysts are hygroscopic, making accurate weighing difficult and causing reproducibility issues in gold(I)-catalyzed transformations. (PPh3)AuNTf2 eliminates this problem: it is a pre-formed, air-stable single-component catalyst active at 0.01-0.1 mol% with TONs approaching 10,000. - Achieves 95% GC yield in alkyne hydroamination; isolated as a crystalline solid and recoverable by hexane precipitation for reuse. - Stable under ambient storage; reactions set up in air without glovebox or moisture exclusion. - Consistent lot-to-lot performance supports smooth technology transfer from discovery to kilo-lab scale.

Molecular Formula C20H16AuF6NO4PS2+
Molecular Weight 740.4 g/mol
Cat. No. B12342930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(i)
Molecular FormulaC20H16AuF6NO4PS2+
Molecular Weight740.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
InChIInChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1/p+1
InChIKeyGJWZOHAPYGHXHP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(I) – A Pre-Activated, Air-Stable Gold(I) Catalyst for Homogeneous Catalysis


[Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(I) (also referred to as (PPh3)AuNTf2 or AuPPh3NTf2) is a phosphine-ligated gold(I) complex bearing the weakly coordinating bis(trifluoromethanesulfonyl)imidate (NTf2⁻) counterion [1]. It belongs to a class of electrophilic gold(I) catalysts that do not require halide abstraction by a silver co-catalyst to generate the active cationic species, thereby eliminating complications associated with hygroscopic silver salts and unstable in situ-generated active species [1]. The complex is isolated as an air-stable crystalline solid that is soluble in common organic solvents and can be stored and handled without special precautions [1].

Why Generic Gold(I) Precursors Cannot Replace Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(I) in Performance-Critical Catalytic Applications


Standard phosphine gold(I) chloride complexes such as (PPh3)AuCl require stoichiometric activation with a silver salt (e.g., AgOTf, AgSbF6) to generate the catalytically active cationic species in situ [1]. This two-component approach introduces several practical liabilities: the silver salts are hygroscopic, making accurate weighing difficult; the active gold species are often unstable and non-isolable; and residual silver ions or Lewis acidic byproducts can promote side reactions or catalyst decomposition [1]. In contrast, (PPh3)AuNTf2 is a single-component, pre-formed cationic gold(I) complex that is air-stable, isolable, and directly active without any co-catalyst, providing superior reproducibility, ease of handling, and consistent catalytic performance across a range of transformations [1][2].

Quantitative Head-to-Head Evidence for (PPh3)AuNTf2 Against the Most Relevant Alternative Gold(I) Catalysts


Turnover Efficiency in Enyne Cycloisomerization: (PPh3)AuNTf2 Requires 200-fold Lower Catalyst Loading Than (PPh3)AuSbF6

In the cycloisomerization of a model enyne (substrate 2) to give the metathesis product 3, (PPh3)AuNTf2 (1a) achieved 97% yield using only 0.01 mol% catalyst loading, corresponding to a turnover number (TON) of 9,700. By contrast, the previously reported (PPh3)AuSbF6 catalyst required 2 mol% loading to achieve 91% yield under comparable conditions [1]. This represents a 200-fold reduction in catalyst loading while maintaining or improving yield, directly translating to lower catalyst cost per reaction and reduced metal contamination in the product stream.

gold catalysis enyne cycloisomerization turnover number

Methoxycyclization of Enyne 2: (PPh3)AuNTf2 Outperforms (PPh3)AuSbF6 in Both Rate and Yield

In the Au(I)-catalyzed methoxycyclization of enyne 2 to form compound 19, (PPh3)AuNTf2 (1a) at 1 mol% loading gave 94% yield after only 2 hours. The corresponding (PPh3)AuSbF6 catalyst at 2 mol% loading required 3 hours to reach only 84% yield [1]. Additionally, when (PPh3)AuOTf was tested at 2 mol%, the desired product was isolated in only 40% yield with 18% unreacted starting material recovered [1]. This demonstrates that the NTf2⁻ counterion provides a clear advantage over both SbF6⁻ and OTf⁻ in terms of catalytic activity for this transformation.

methoxycyclization gold catalysis enyne

Conia-Ene and Rautenstrauch Rearrangements: Counterion Tuning from OTf⁻ to NTf2⁻ Improves Yield by 16%

In the conversion of enyne 6 to cyclopentenone 7 via a Conia-ene/Rautenstrauch-type rearrangement, simply changing the counterion from triflate (OTf⁻) to bis(trifluoromethanesulfonyl)imidate (NTf2⁻) led to a substantially faster reaction and an improved isolated yield of 81% with (PPh3)AuNTf2 (1a), compared to the significantly lower yield obtained when (PPh3)AuOTf was used [1]. This demonstrates that the weakly coordinating nature of the NTf2⁻ anion directly enhances catalytic activity beyond what is achievable with the commonly used triflate counterion.

Conia-ene reaction Rautenstrauch rearrangement counterion effect

Intermolecular Hydroamination of Alkynes: Comparative Activity of AuSPhosNTf2 vs. AuPPh3NTf2

In the intermolecular hydroamination of 1-octyne (3) with p-toluidine (4), a kinetic study comparing AuSPhosNTf2 (complex 1) and AuPPh3NTf2 (complex 2) at 2.5 mol% loading showed that complex 1 gives a higher initial reaction rate and final yield than complex 2. Specifically, under identical conditions, AuSPhosNTf2 delivered imine 6 in 97% GC yield (94% isolated) while AuPPh3NTf2 gave 81% GC yield (68% isolated) [1]. However, AuPPh3NTf2 uniquely enabled the hydroamination of less reactive substrates such as phenylacetylene with n-butylamine (entry 9, 95% GC yield, 85% isolated) where AuSPhosNTf2 was completely inactive (entries 1C, 2C, <1% yield) [1]. This demonstrates complementary substrate scope profiles.

hydroamination alkynes gold catalysis regioselectivity

Operational Advantages: Pre-Formed Active Catalyst Eliminates Silver Co-Catalyst Requirement

Conventional gold(I) catalysis typically employs (PPh3)AuCl in combination with a silver salt (AgOTf, AgSbF6, AgBF4, etc.) to abstract the chloride and generate the active cationic species. This approach suffers from: (i) the hygroscopic nature of silver salts, causing weighing errors and introduction of water; (ii) instability of the in situ-generated cationic gold species, which cannot be isolated; and (iii) potential side reactions from the Lewis acidic silver byproducts [1]. (PPh3)AuNTf2 is isolated as an air-stable, crystalline solid that can be stored and handled in ambient atmosphere, and is directly active without any co-catalyst, operating under solvent-free conditions without exclusion of air or addition of acidic promoters [1][2]. Furthermore, AuPPh3NTf2 can be quantitatively recovered and reused by simple precipitation in hexane, a feature not shared by in situ-generated systems [2].

air-stable gold catalyst silver-free catalysis NTf2 counterion

High-Impact Application Scenarios Where Bis(trifluoromethanesulfonyl)imidate](triphenylphosphine)gold(I) Provides a Verifiable Performance Edge


Enyne Cycloisomerization at Ultra-Low Catalyst Loadings for Cost-Sensitive or Product-Purity-Critical Processes

In cycloisomerization of enynes to form cyclic 1,3-dienes, bicyclo[3.1.0]hexenes, cyclopentadienes, or 2H-chromenes, (PPh3)AuNTf2 achieves TONs approaching 10,000, enabling catalyst loadings as low as 0.01–0.1 mol% [1]. This is particularly advantageous for pharmaceutical intermediate synthesis where residual metal contamination must be minimized, or for scale-up where catalyst cost is a significant factor. The compound has been demonstrated effective across 1,6-enynes, 1,5-enynes, Conia-ene, Rautenstrauch, and propargyl Claisen rearrangements [1].

Silver-Free, Air-Tolerant Gold Catalysis for Process Development and High-Throughput Experimentation

For laboratories performing parallel reaction screening or developing scalable gold-catalyzed processes, (PPh3)AuNTf2 eliminates the need for glovebox-weighed hygroscopic silver salts and enables reactions to be set up in air without exclusion of moisture [1]. This directly improves reproducibility across different operators and laboratories, a critical factor for technology transfer from discovery to kilo-lab or pilot plant [1][2].

Intermolecular Hydroamination of Phenylacetylene with Alkylamines Where Bulky Phosphine Analogs Fail

When hydroaminating phenylacetylene derivatives with alkylamines (e.g., n-butylamine), AuPPh3NTf2 delivers 95% GC yield and 85% isolated yield, whereas the sterically bulky AuSPhosNTf2 gives <1% yield under identical conditions [2]. For medicinal chemistry programs synthesizing enamine or imine intermediates from aryl alkynes, procurement of (PPh3)AuNTf2 is essential where the SPhos analog is catalytically incompetent.

Recyclable Homogeneous Gold Catalysis for Sustainable Fine Chemical Synthesis

Unlike in situ-generated cationic gold species that decompose upon workup, (PPh3)AuNTf2 can be quantitatively recovered from reaction mixtures by simple precipitation with hexane and reused without loss of activity over multiple cycles [2]. This makes it a preferred catalyst for sustainability-focused process development where precious metal recovery and reuse are mandated by cost or environmental policy.

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